- Nitration of monosubstituted ureas. Part IIChemicky Prumysl, 1979, 29(12), 645-7,
Cas no 89-63-4 (4-Chloro-2-nitroaniline)
4-Chloro-2-nitroaniline structure
4-Chloro-2-nitroaniline
4-Chloro-2-nitroaniline Properties
Names and Identifiers
-
- 4-Chloro-2-nitroaniline
- PCONA
- O-Nitro-P-Chloroaniline
- 4-Chloro-2-nitrobenzenamine
- 2-NITRO-4-CHLOROANILINE
- 2-AMINO-5-CHLORONITROBENZENE
- 1-AMINO-4-CHLORO-2-NITROBENZENE
- FAST RED 3GL BASE
- PARA CHLORO ORTHO NITRO ANILINE
- p-Chloro-o-nitroaniline
- RED 3G BASE
- RED 3GL BASE
- 4-chloro-2-nitro-anilin
- 4-chloro-2-nitro-benzenamid
- 4-chloro-2-nitro-benzenamin
- 4-Chloro-2-nitro-phenylamine
- Azoene Fast Red 3GL Base
- 1-amino-2-nitro-4-chlorobenzene
- 4-chloro-2-nitro-aniline
- Aniline,4-chloro-2-nitro
- azoamine red 2C
- Benzenamine,4-chloro-2-nitro
- Devol Red F
- Devol Red Salt F
- Red Base Ciba VI
- Red Base Irga VI
- Red Salt Ciba VI
- Red Salt Nbgl
- C.I. 37040
- C.I. Azoic Diazo Component No. 9
- Benzenamine, 4-chloro-2-nitro-
- PCON
- Red Salt Irga VI
- Red Base 3GL
- Red 3G Salt
- Red 3GS Salt
- Fast Red Base 3JL
- Fast Red 2NC Base
- Fast Red 3GL Salt
- Fast Red Salt 3JL
- Fast Red Salt 3GL
- Fast Red 2NC Salt
- Daito Red Salt 3GL
- Daito Red Base 3GL
- Diazo Fast Red 3GL
- Kayaku Red Salt 3GL
- Mitsui Red 3GL
- Naptoelan Fast Red 3GL Salt
- NCGC00258361-01
- HSDB 5182
- UNII-1929LY233C
- Kayaku Fast Red 3GL Base
- Symulon Red 3GL Salt
- EC 201-925-4
- CCRIS 3110
- C.I. Azoic Diazo Component 9
- 4-chloro-2-nitro-pheylamine
- InChI=1/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
- Red 3G Base
- NSC-3546
- AM61703
- CI AZOIC DIAZO COMPONENT 9
- NCGC00091243-01
- Mitsui Red 3GL Salt
- 4-Chloro-2-nitroaniline, analytical standard
- 4-Chloro-2-nitroaniline;2-Nitro-4-chloroaniline
- Shinnippon Fast Red 3GL Base
- LS-1897
- DTXCID2010384
- (4-chloro-2-nitro-phenyl)-amine
- Bencenamina, 4-cloro-2-nitro-
- 1929LY233C
- NSC 3546
- Red Base 3 GL
- AKOS000119119
- Naphtoelan Fast Red 3GL Salt
- Z104472588
- FT-0618121
- Azofly Red 3GL Salt
- Sanyo Fast Red Salt 3GL
- Benzenamide, 4-chloro-2-nitro-
- MFCD00007836
- NCI-C60355
- Azofix Red 3GL Salt
- Fast Red 3GL Special Salt
- Mitsui Red 3GL Base
- Tox21_200807
- AI3-02918
- AE-848/33219050
- Aniline, 4-chloro-2-nitro-
- Fast Red 3GL Special Base
- DTXSID4030384
- WLN: ZR DG BNW
- BRN 0512436
- Fast Red Base 3GL Special
- Hiltosal Fast Red 3GL Salt
- CHEMBL166405
- CAS-89-63-4
- Naphthanil Red 3G Base
- Q27252057
- NSC3546
- 89-63-4
- Naphtoelan Fast Red 3GL Base
- Kayaku Red Salt GL
- AT23730
- 2-Nitro-4-chloro aniline
- 4-Chloro-2-nitroaniline, 99%
- (4-chloro-2-nitrophenyl)amine
- Azoic diazo component 9, base
- NCGC00091243-02
- Azoic Diazo Component 9
- SCHEMBL131251
- Hiltonil Fast Red 3GL Base
- CI 37040
- PBGKNXWGYQPUJK-UHFFFAOYSA-
- STR02491
- EINECS 201-925-4
- EN300-19072
- STK301777
- 2-NITRO-4-CHLOROANILINE [HSDB]
- Azoene Fast Red 3GL Salt
- W-100366
- 4-Chloro-2-nitrobenzenamine (ACI)
- Aniline, 4-chloro-2-nitro- (8CI)
- DB-057150
- NS00003462
- +Expand
-
- MFCD00007836
- PBGKNXWGYQPUJK-UHFFFAOYSA-N
- 1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
- [O-][N+](C1C(N)=CC=C(Cl)C=1)=O
- 512436
Computed Properties
- 172.00400
- 1
- 3
- 0
- 172.0039551g/mol
- 11
- 159
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
- 71.8
Experimental Properties
- 2.93480
- 71.84000
- 1.6460 (estimate)
- Insoluble
- 200°C (rough estimate)
- 116.0 to 118.0 deg-C
- Fahrenheit: 375.8 ° f < br / > Celsius: 191 ° C < br / >
- 0.5g/l (anhydrous substance)
- Orange crystal powder
- 7 (0.5g/l, H2O, 20℃)
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol \ ether and acetic acid, slightly soluble in crude gasoline
- 37040
- 1.37
4-Chloro-2-nitroaniline Security Information
- GHS06 GHS08 GHS09
- BX1575000
- 2
- 6.1
- S28-S36/37-S45-S61-S28A
- III
- R26/27/28; R33; R51/53
- T+ N
- UN 2237 6.1/PG 3
- H300,H310,H330,H373,H411
- P260,P264,P273,P280,P284,P301+P310
- dangerous
- III
- 26/27/28-33-51/53
- Danger
- Yes
- 6.1
4-Chloro-2-nitroaniline Customs Data
- 29214210
-
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-nitroaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C
Reference
- Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)Tetrahedron Letters, 2021, 63,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 12 h, rt
Reference
- Copper-catalyzed mild nitration of protected anilinesChemistry - A European Journal, 2014, 20(43), 13854-13859,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen iodide
Reference
- Oxidative cyclizations. VI. Mechanism of cyclization of N-chloro-2-nitroanilines to benzofuroxans under alkaline conditionsAustralian Journal of Chemistry, 1984, 37(2), 341-54,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Chlorosuccinimide , Sodium chloride Solvents: Water ; 1.5 h, 40 °C
Reference
- Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous MediaIndustrial & Engineering Chemistry Research, 2012, 51(10), 3881-3886,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 16 h, 40 °C
Reference
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, < 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; -2 - 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; -2 - 0 °C
Reference
- Petroleum marker dyes synthesized from cardanol and aniline derivativesIndustrial & Engineering Chemistry Research, 2004, 43(17), 4973-4978,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold Solvents: Ethanol , Water ; 4 h, rt
Reference
- Starch functionalized creatine for stabilization of gold nanoparticles: Efficient heterogeneous catalyst for the reduction of nitroarenesInorganica Chimica Acta, 2019, 495,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ; 3 - 5 h, 50 °C
1.2 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Methanol ; 12 - 24 h, rt
1.2 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Methanol ; 12 - 24 h, rt
Reference
- Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing GroupOrganic Letters, 2016, 18(3), 448-451,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 30 min, rt
Reference
- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
4-Chloro-2-nitroaniline Raw materials
4-Chloro-2-nitroaniline Related Literature
-
J. G. Tillett,R. C. Young 0 acidity function in aqueous 2-butoxyethanol. J. G. Tillett R. C. Young J. Chem. Soc. B 1968 209
-
Cyrille Djoko Mbiagaing,Anselme Junior Tagne,Gaelle Ngnie,Gustave Kenne Dedzo,Emmanuel Ngameni New J. Chem. 2022 46 9767
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3. 274. Synthetic antimalarials. Part XXXIX. DialkylaminoalkylaminoquinoxalinesA. F. Crowther,F. H. S. Curd,D. G. Davey,G. J. Stacey J. Chem. Soc. 1949 1260
-
Galina I. Buravchenko,Alexander M. Scherbakov,Lyubov G. Dezhenkova,Lianet Monzote,Andrey E. Shchekotikhin RSC Adv. 2021 11 38782
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R. M. Acheson,W. R. Tully J. Chem. Soc. C 1970 1117
-
6. 794. Indicator measurements and hydrogen isotope exchange in the solvent system SnCl4–CH3·CO2H and SnCl4–HCL–CH3·CO2HD. P. N. Satchell J. Chem. Soc. 1958 3910
-
7. 389. Indicator measurements in the solvent systems ZnCl2–CH3·CO2H and ZnCl2–HCl–CH3·CO2HD. Bethell,V. Gold,D. P. N. Satchell J. Chem. Soc. 1958 1918
-
C. M. Atkinson,J. C. E. Simpson J. Chem. Soc. 1947 232
-
J. I. G. Cadogan,R. Marshall,D. M. Smith,M. J. Todd J. Chem. Soc. C 1970 2441
-
Deepak B. Nale,Bhalchandra M. Bhanage Green Chem. 2015 17 2480
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